molecular formula C7H12FN B14877053 6-Fluorospiro[3.3]heptan-2-amine

6-Fluorospiro[3.3]heptan-2-amine

Cat. No.: B14877053
M. Wt: 129.18 g/mol
InChI Key: LVSVZDQMCAZVSW-UHFFFAOYSA-N
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Description

6-Fluorospiro[33]heptan-2-amine is a chemical compound with the molecular formula C7H12FN It is a spirocyclic amine, characterized by a fluorine atom attached to the spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptan-2-amine typically involves the following steps:

    Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[3.3]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Fluorospiro[3.3]heptan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptan-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorospiro[3.3]heptan-2-one: A ketone derivative with similar structural features.

    6-Chlorospiro[3.3]heptan-2-amine: A chlorinated analogue with different reactivity and properties.

Uniqueness

6-Fluorospiro[3.3]heptan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

2-fluorospiro[3.3]heptan-6-amine

InChI

InChI=1S/C7H12FN/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,9H2

InChI Key

LVSVZDQMCAZVSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)N

Origin of Product

United States

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